molecular formula C16H31N3O8 B592097 tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate CAS No. 1353893-22-7

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

Cat. No.: B592097
CAS No.: 1353893-22-7
M. Wt: 393.437
InChI Key: ITHHOLNNUWAHNP-MTFBGNCFSA-N
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Description

The compound “tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor .


Molecular Structure Analysis

The molecular formula for the related compound “tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is C14H25N5O3 . The InChI code for this compound is 1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)/t9-,10-,11+/m0/s1 .


Physical and Chemical Properties Analysis

The related compound “tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is soluble in DMSO and Methanol .

Scientific Research Applications

Thermophysical Property Measurements

Research on mixtures containing MTBE (methyl tert-butyl ether) and other ethers has been conducted to understand their vapor-liquid equilibria and related properties. This is crucial for applications such as gasoline additives to improve octane rating and reduce exhaust pollution. The study by Marsh et al. (1999) provides a comprehensive review of the properties of such mixtures, highlighting the importance of understanding the thermophysical properties of compounds with tert-butyl groups for various industrial applications (Marsh, Niamskul, Gmehling, & Bölts, 1999).

Catalytic Non-Enzymatic Kinetic Resolution

The resolution of racemates to synthesize chiral compounds is a significant area of research. Pellissier (2011) discussed the progress in developing chiral catalysts for asymmetric reactions, including catalytic non-enzymatic procedures for kinetic resolution (KR). This highlights the application of chiral compounds in asymmetric organic synthesis, which could be relevant to the synthesis or study of tert-butyl based chiral centers (Pellissier, 2011).

Purification of Fuel Oxygenated Additive

The work by Pulyalina et al. (2020) on the purification of MTBE from methanol using pervaporation underlines the importance of separation processes in the chemical industry. This research points to the necessity of efficient separation techniques, which might be applicable in purifying or isolating specific tert-butyl containing compounds (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups. This review could provide insight into the environmental and health impacts of related tert-butyl compounds (Liu & Mabury, 2020).

Biodegradation and Bioremediation

The biodegradation of MTBE, a compound containing a tert-butyl group, has been reviewed by Fiorenza and Rifai (2003). This research is significant for understanding the environmental fate and potential remediation strategies for tert-butyl-containing pollutants (Fiorenza & Rifai, 2003).

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2/t9-,10-,11+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHHOLNNUWAHNP-MTFBGNCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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